1-PalMitoyl-2-arachidoyllecithin

Beschreibung

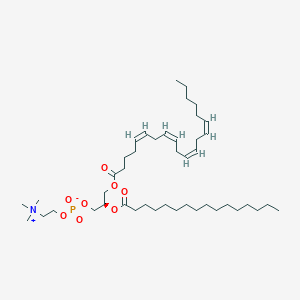

This compound is a phosphatidylcholine (PC) species characterized by a glycerol backbone with stereospecific acyl chain attachments. The sn-1 position is esterified with a saturated hexadecanoyl (16:0) chain, while the sn-2 position contains a polyunsaturated (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl (20:4 ω-6) chain, derived from arachidonic acid. The phosphate group at the sn-3 position is linked to a 2-(trimethylazaniumyl)ethyl moiety, forming a zwitterionic head group typical of phosphatidylcholines . Its InChIKey and structural data confirm the stereochemistry (2R configuration) and regioselectivity of the acyl chains, critical for membrane fluidity and signaling functions .

Eigenschaften

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,29,31,42H,6-13,15,17-19,22,24,26-28,30,32-41H2,1-5H3/b16-14-,21-20-,25-23-,31-29-/t42-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZPXYDJLKNOIY-JXPKJXOSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255137 | |

| Record name | 1-Palmitoyl-2-arachidonoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6931-56-2, 35418-58-7 | |

| Record name | 1-Palmitoyl-2-arachidonoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(16:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Stepwise Esterification and Phosphorylation

The chemical synthesis of PAPC follows a multi-step protocol to sequentially introduce acyl chains and the phosphocholine head group. The process begins with the preparation of sn-glycerol-3-phosphate, which serves as the backbone. The hydroxyl groups at the sn-1* and sn-2* positions are selectively esterified with palmitic acid (hexadecanoic acid) and arachidonic acid (5Z,8Z,11Z,14Z-icosa-5,8,11,14-tetraenoic acid), respectively.

-

Esterification of sn-1 Position :

Palmitic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and coupled to the sn-1* hydroxyl group of glycerol-3-phosphate in the presence of 4-dimethylaminopyridine (DMAP). This reaction is conducted under anhydrous conditions in dichloromethane at 0–4°C to minimize side reactions. -

Esterification of sn-2 Position :

The sn-2* hydroxyl is then acylated with arachidonic acid. Due to the sensitivity of arachidonic acid’s polyunsaturated bonds, the reaction is performed under nitrogen atmosphere with mild activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). -

Phosphorylation at sn-3 Position :

The phosphorylcholine group is introduced via reaction with 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with trimethylamine. This step requires strict control of pH (7.0–7.5) and temperature (25°C) to avoid hydrolysis.

Key Data :

Use of Protecting Groups

To enhance regioselectivity, temporary protecting groups such as trityl or tert-butyldimethylsilyl (TBDMS) are employed. For example:

-

The sn-3* hydroxyl is protected with a trityl group before acylating the sn-1* and sn-2* positions.

-

After esterification, the trityl group is removed using hydrogenolysis (H₂/Pd-C), exposing the hydroxyl for phosphorylation.

Advantages :

Enzymatic and Biocatalytic Methods

Kennedy Pathway Utilization

The Kennedy pathway, a biological route for phosphatidylcholine (PC) synthesis, is adapted for in vitro PAPC production. This method leverages enzymes from the choline branch:

-

Choline Kinase : Converts choline to choline-phosphate using ATP.

-

CTP:Phosphocholine Cytidylyltransferase : Generates CDP-choline.

-

Choline Phosphotransferase : Transfers the phosphocholine group from CDP-choline to sn-1-palmitoyl-sn-2-arachidonoyl-glycerol.

Optimization :

Cell-Free Synthesis Systems

Recent advances integrate cell-free gene expression with lipid biosynthesis. For example:

-

Fatty Acid Synthesis : Acyl-ACP synthetases generate palmitoyl-ACP and arachidonoyl-ACP.

-

Acyltransferase Expression : PlsB and PlsC acyltransferases are synthesized in situ to esterify glycerol-3-phosphate.

-

Phosphocholine Attachment : CDP-choline is added to the sn-3* position via cell-free expressed choline phosphotransferase.

Performance Metrics :

Purification and Characterization Techniques

Chromatographic Purification

Spectroscopic Analysis

-

Electrospray Ionization Mass Spectrometry (ESI-MS) : Confirms molecular ion [M+H]⁺ at m/z 782.6.

-

³¹P-NMR : Single peak at δ −0.8 ppm confirms phosphocholine group integrity.

Table 1: Characterization Data

| Technique | Parameter | Value |

|---|---|---|

| ESI-MS | Molecular Weight | 782.6 Da |

| ³¹P-NMR | Chemical Shift | −0.8 ppm |

| TLC (Rf) | Chloroform/MeOH/H₂O (65:25:4) | 0.42 |

Challenges and Optimization Strategies

Oxidative Degradation

Arachidonic acid’s tetraene structure is prone to peroxidation. Mitigation strategies include:

Scalability Limitations

-

Enzymatic methods face cost barriers due to recombinant enzyme production.

-

Chemical synthesis requires expensive chiral catalysts for sn-2* acylation.

Innovations :

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: PC(20:4(5Z,8Z,11Z,14Z)/16:0) can undergo oxidation reactions, particularly at the unsaturated bonds in the arachidonic acid chain. Common oxidizing agents include oxygen and reactive oxygen species.

Hydrolysis: The ester bonds in PC(20:4(5Z,8Z,11Z,14Z)/16:0) can be hydrolyzed by acids, bases, or enzymes like phospholipases, resulting in the formation of lysophosphatidylcholine and free fatty acids.

Substitution: The phosphorylcholine head group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Oxygen, hydrogen peroxide, and other reactive oxygen species.

Hydrolysis: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and enzymes (e.g., phospholipase A2).

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

Oxidation: Oxidized phosphatidylcholine derivatives.

Hydrolysis: Lysophosphatidylcholine and free fatty acids.

Substitution: Phosphatidylcholine derivatives with different head groups.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound contains:

- A hexadecanoyloxy group.

- An icosa-tetraenoyl moiety.

- A trimethylazanium group.

These structural characteristics contribute to its amphiphilic nature, making it suitable for various applications in biological systems.

Drug Delivery Systems

The amphiphilic properties of this compound allow it to form liposomes or micelles that can encapsulate hydrophobic drugs. This is particularly beneficial for improving the bioavailability of poorly soluble drugs.

Case Study: Liposomal Drug Delivery

In a study published in the Journal of Controlled Release, researchers utilized similar phospholipid compounds to enhance the delivery of anticancer agents. The results demonstrated improved therapeutic efficacy and reduced side effects compared to traditional delivery methods .

Cell Membrane Studies

Phospholipids are fundamental components of cell membranes. This compound can be used to create model membranes for studying membrane dynamics and interactions with proteins.

Case Study: Membrane Fluidity

A study in Biophysical Journal examined the fluidity of membranes composed of phosphatidylcholine derivatives. The findings indicated that varying the fatty acid composition significantly influenced membrane properties and protein interactions .

Nanotechnology Applications

The compound's ability to self-assemble into nanostructures makes it a candidate for developing nanocarriers for targeted therapy.

Case Study: Nanocarrier Development

Research published in Advanced Drug Delivery Reviews highlighted the use of phospholipid-based nanoparticles for targeted drug delivery in cancer therapy. The study reported enhanced targeting capabilities and reduced systemic toxicity .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Delivery Systems | Encapsulation of hydrophobic drugs | Improved bioavailability and therapeutic efficacy |

| Cell Membrane Studies | Model membranes for studying dynamics | Influence of fatty acid composition on membrane fluidity |

| Nanotechnology | Development of nanocarriers | Enhanced targeting capabilities in cancer therapy |

Wirkmechanismus

PC(20:4(5Z,8Z,11Z,14Z)/16:0) exerts its effects primarily through its role in cell membranes. It contributes to membrane fluidity and permeability, influencing the function of membrane-bound proteins and receptors. The arachidonic acid moiety can be released and converted into eicosanoids, which are signaling molecules involved in inflammation and other physiological processes.

Molecular Targets and Pathways:

Membrane Proteins: PC(20:4(5Z,8Z,11Z,14Z)/16:0) interacts with membrane proteins, affecting their activity and function.

Eicosanoid Pathway: The release of arachidonic acid from PC(20:4(5Z,8Z,11Z,14Z)/16:0) leads to the production of eicosanoids, which are involved in inflammatory responses and other signaling pathways.

Vergleich Mit ähnlichen Verbindungen

PC(16:0/20:4 ω-6) vs. PC(18:1/20:4 ω-6)

A structurally similar phosphatidylcholine, [(2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-icosatetraenoyloxy]-3-[(1Z)-1-octadecen-1-yloxy]propyl 2-(trimethylammonio)ethyl phosphate] (PC(18:1/20:4)), differs in the sn-1 acyl chain (18:1 vs. 16:0). The monounsaturated 18:1 chain enhances membrane flexibility compared to the saturated 16:0 chain, altering phase transition temperatures and lipid raft formation .

PC(16:0/20:4 ω-6) vs. PC(15:0/20:5 ω-3)

The compound [(2R)-2-[(5E,8Z,11E,14E,17E)-5,8,11,14,17-icosapentaenoyloxy]-3-(pentadecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate] (PC(15:0/20:5)) features a shorter saturated sn-1 chain (15:0) and a sn-2 20:5 ω-3 chain. The ω-3 polyunsaturation confers anti-inflammatory properties distinct from ω-6 derivatives, as seen in eicosanoid signaling pathways .

Functional Analogues with Different Head Groups

Phosphatidylinositol (PI) Derivatives

The compound [1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-icosatetraenoyl)-sn-glycero-3-phospho-D-myo-inositol] (PI(16:0/20:4)) shares identical acyl chains but replaces the phosphocholine head group with phosphoinositol. This modification enables PI(16:0/20:4) to participate in intracellular signaling (e.g., PI3K/Akt pathways) rather than membrane structural roles .

Lysophosphatidylcholine (LPC) Derivatives

LPC(16:0/0:0) and LPC(18:1/0:0), identified in ulcerative colitis models , lack the sn-2 acyl chain. These lysolipids exhibit detergent-like properties, disrupting membrane integrity and promoting inflammation, contrasting with the full-length PC(16:0/20:4)’s role in maintaining bilayer stability .

Metabolic and Biomedical Relevance

Role in Inflammation

PC(16:0/20:4 ω-6) serves as a precursor for arachidonic acid-derived prostaglandins and leukotrienes, which mediate pro-inflammatory responses. In contrast, PI(16:0/20:4) regulates immune cell activation through phosphorylated inositol derivatives (e.g., PIP3) .

Membrane Dynamics

The saturated sn-1 chain in PC(16:0/20:4) stabilizes lipid rafts, while the sn-2 PUFA chain introduces curvature stress, facilitating membrane fusion in secretory processes. Analogues like PC(18:1/20:4) exhibit intermediate fluidity, optimizing them for dynamic cellular processes like endocytosis .

Biologische Aktivität

The compound [(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid that features a glycerol backbone with fatty acid chains derived from arachidonic acid. This compound is of significant interest due to its potential biological activities related to cell signaling and membrane dynamics.

Chemical Structure and Properties

This compound can be described as a glycerophospholipid where:

- Glycerol backbone : The core structure consists of glycerol.

- Fatty acid chains : One chain is hexadecanoyl (palmitic acid), and the other is derived from arachidonic acid (icosa-5,8,11,14-tetraenoic acid).

- Phosphate group : This group contributes to the hydrophilic nature of the molecule.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 1522.0 g/mol |

| XLogP3-AA | 23.5 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 17 |

| Rotatable Bond Count | Not specified |

Membrane Dynamics

Phospholipids play a crucial role in maintaining cellular membrane integrity and fluidity. The presence of arachidonic acid in this compound suggests potential involvement in membrane dynamics and signaling pathways. Arachidonic acid is known for its role in producing eicosanoids, which are signaling molecules that mediate various physiological responses.

Cell Signaling

The compound's structure allows it to participate in signaling pathways related to inflammation and immune responses. Arachidonic acid derivatives are known to activate various receptors such as:

- Prostaglandin receptors

- Leukotriene receptors

These interactions can influence processes like cell proliferation, apoptosis, and differentiation.

Case Studies and Research Findings

- Inflammatory Response Modulation

- Neuroprotective Effects

-

Antimicrobial Properties

- Another study explored the antimicrobial activity of phospholipids with fatty acid chains similar to those found in the target compound. Results showed that these lipids could disrupt bacterial membranes, leading to increased permeability and cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this phospholipid, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves coupling sn-glycero-3-phosphocholine derivatives with activated fatty acids (e.g., arachidonic acid and hexadecanoic acid) using reagents like dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in anhydrous dimethyl sulfoxide (DMSO). To ensure stereochemical fidelity, chiral chromatography or enzymatic resolution is employed post-synthesis. Confirmation of stereocenters (e.g., the 2R configuration) requires nuclear magnetic resonance (NMR) with chiral shift reagents or X-ray crystallography .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular mass and purity (>98%). For structural validation:

- NMR : ¹H and ¹³C NMR identify acyl chain positions and stereochemistry.

- Infrared (IR) Spectroscopy : Verifies ester and phosphate bond formation (e.g., C=O stretching at ~1740 cm⁻¹).

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and solvent systems like chloroform/methanol/water (65:25:4) .

Q. How can researchers optimize solubility for in vitro studies?

- Methodological Answer : Due to amphiphilic properties, the compound is solubilized in chloroform:methanol (2:1) for stock solutions. For aqueous buffers (e.g., PBS), use sonication with lipid carriers like bovine serum albumin (BSA) or synthetic vesicles (e.g., liposomes prepared via extrusion) .

Advanced Research Questions

Q. What experimental designs are suitable for studying interactions with cannabinoid receptors (e.g., CB1/CB2)?

- Methodological Answer :

- Radioligand Binding Assays : Compete with [³H]-CP55,940 in membrane preparations from transfected HEK-293 cells. Calculate IC₅₀ values using nonlinear regression.

- Functional Assays : Measure cAMP inhibition via BRET-based biosensors in CB1-expressing cells.

- Specificity Controls : Include antagonists like SR141716A (CB1) or SR144528 (CB2) to confirm receptor subtype involvement .

Q. How does this phospholipid influence membrane dynamics in lipid bilayers?

- Methodological Answer :

- Fluorescence Anisotropy : Incorporate diphenylhexatriene (DPH) probes into vesicles to measure membrane rigidity.

- Molecular Dynamics (MD) Simulations : Use all-atom models (e.g., CHARMM36) to assess arachidonate chain flexibility and phosphate headgroup interactions with water.

- Differential Scanning Calorimetry (DSC) : Detect phase transitions in lipid mixtures (e.g., with DOPC/cholesterol) to study domain formation .

Q. What strategies resolve contradictions in receptor binding data across studies?

- Methodological Answer :

- Batch Consistency : Verify lipid purity via LC-MS and rule out oxidation (common in polyunsaturated acyl chains) using antioxidant-treated samples.

- Cell Model Variability : Compare results across primary cells (e.g., neuronal cultures) and immortalized lines (e.g., PC-3 cells).

- Orthogonal Assays : Cross-validate binding data with functional readouts (e.g., calcium flux for TRPV1 activation) .

Q. How can intracellular trafficking of this phospholipid be tracked in live cells?

- Methodological Answer :

- Fluorescent Tagging : Synthesize a BODIPY-labeled analog via esterification of the hydroxy group in the phosphocholine headgroup.

- Confocal Microscopy : Image subcellular localization using organelle-specific dyes (e.g., LysoTracker for lysosomes).

- Click Chemistry : Incorporate azide-modified fatty acids and perform post-labeling with alkyne-fluorophores .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for EC₅₀/IC₅₀ calculations. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. For high-throughput screens, employ Z-factor analysis to validate assay robustness .

Q. How can lipidomic profiling distinguish endogenous analogs from synthetic compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.